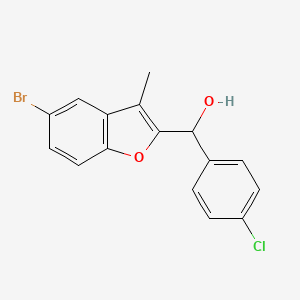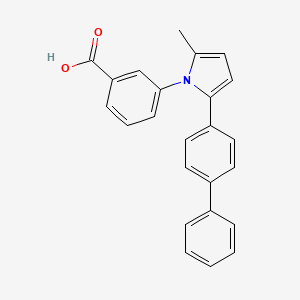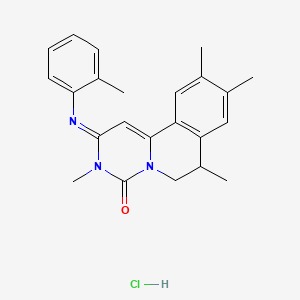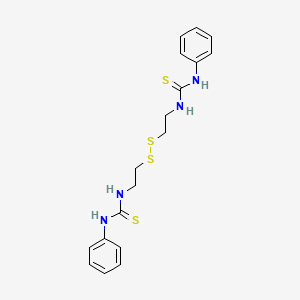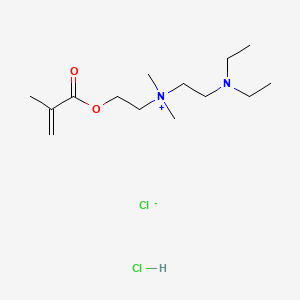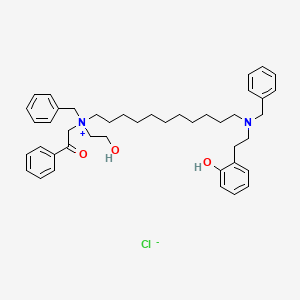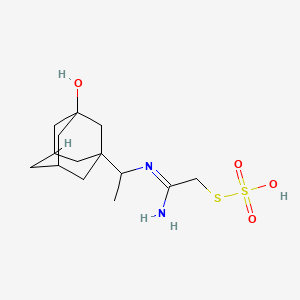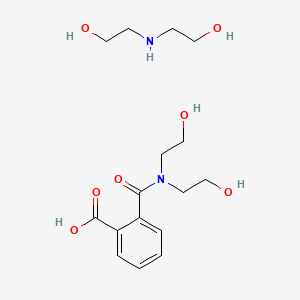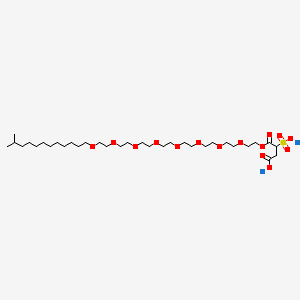
Disodium 1-(23-(isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) 2-sulphonatosuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 1-(23-(isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) 2-sulphonatosuccinate is a chemical compound known for its surfactant properties. It is commonly used in various industrial and consumer products due to its ability to reduce surface tension and enhance the mixing of liquids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1-(23-(isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) 2-sulphonatosuccinate typically involves the esterification of isotridecyl alcohol with maleic anhydride, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include:
Esterification: Conducted at elevated temperatures (around 150-180°C) in the presence of an acid catalyst.
Sulfonation: Performed using sulfur trioxide or chlorosulfonic acid at controlled temperatures to avoid decomposition.
Neutralization: Achieved by adding sodium hydroxide to the sulfonated product to form the disodium salt.
Industrial Production Methods
Industrial production of this compound involves continuous processes with automated control systems to ensure consistent quality. The raw materials are fed into reactors where the esterification and sulfonation reactions occur. The product is then neutralized, purified, and dried to obtain the final compound.
化学反応の分析
Types of Reactions
Disodium 1-(23-(isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonate group under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted sulfonates depending on the nucleophile used.
科学的研究の応用
Disodium 1-(23-(isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) 2-sulphonatosuccinate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media and biological assays to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in detergents, shampoos, and other personal care products for its foaming and cleaning abilities.
作用機序
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. The molecular targets include lipid membranes and proteins, where it can disrupt or stabilize structures depending on the concentration and conditions.
類似化合物との比較
Similar Compounds
- Disodium 4-dodecyl 2-sulphonatosuccinate
- Disodium lauryl sulfosuccinate
- Disodium oleyl sulfosuccinate
Uniqueness
Disodium 1-(23-(isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) 2-sulphonatosuccinate is unique due to its specific structure, which provides distinct surfactant properties. Its long hydrophobic tail and multiple ether linkages enhance its ability to interact with various substances, making it more effective in certain applications compared to similar compounds.
特性
CAS番号 |
85168-80-5 |
|---|---|
分子式 |
C33H62Na2O15S |
分子量 |
776.9 g/mol |
IUPAC名 |
disodium;4-[2-[2-[2-[2-[2-[2-[2-[2-(11-methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C33H64O15S.2Na/c1-30(2)11-9-7-5-3-4-6-8-10-12-40-13-14-41-15-16-42-17-18-43-19-20-44-21-22-45-23-24-46-25-26-47-27-28-48-33(36)31(29-32(34)35)49(37,38)39;;/h30-31H,3-29H2,1-2H3,(H,34,35)(H,37,38,39);;/q;2*+1/p-2 |
InChIキー |
UHCXLVRLJTVCFN-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


